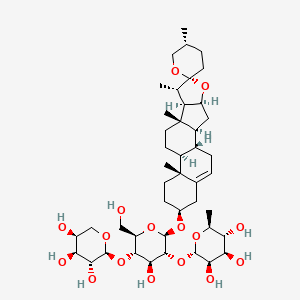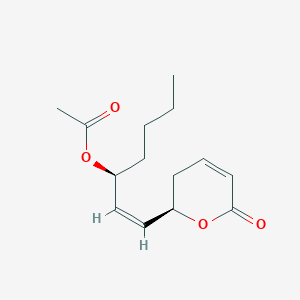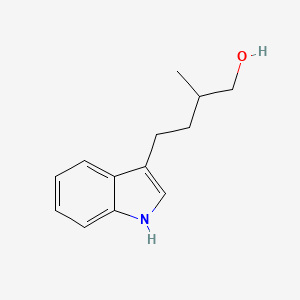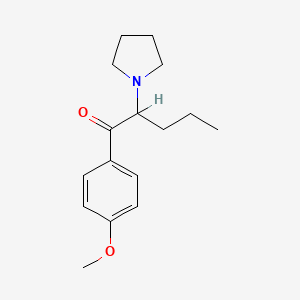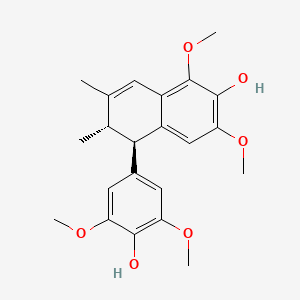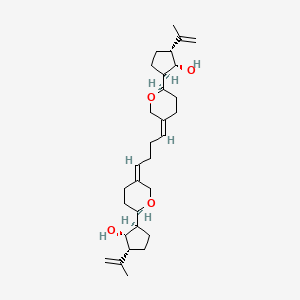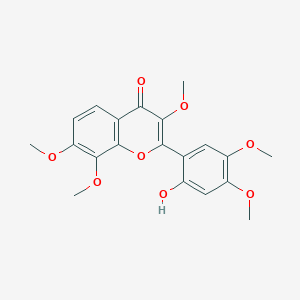
2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-hydroxy-3,7,8,4',5'-pentamethoxyflavone is a pentamethoxyflavone that is flavone substituted by methoxy groups at positions 3, 7, 8, 4' and 5' and a hydroxy group at position 2'. It has been isolated from Mimosa diplotricha. It has a role as a plant metabolite. It is a pentamethoxyflavone and a monohydroxyflavone. It derives from a flavone.
2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. 2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone is primarily located in the membrane (predicted from logP). 2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone can be biosynthesized from flavone. Outside of the human body, 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone can be found in pulses. This makes 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Disease Chemoprevention and Molecular Mechanisms
Hydroxylated polymethoxyflavones (PMFs), including 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone, have garnered significant interest due to their range of biological properties. These compounds, found naturally in citrus peel and other plants, have been documented to exhibit chemopreventive effects such as anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. They regulate cell death, proliferation, differentiation, repair, and metabolism by acting on signaling cascades, gene transcription, and enzyme activity. The precise mechanisms of action depend on the structure of the hydroxylated PMFs and the number and position of hydroxyl groups. However, further investigation is needed to fully understand their efficacy in chemoprevention and oral bioavailability (Lai et al., 2015).
Bioactivity and Hydroxylation Patterns
The hydroxylation patterns of flavonoids, including 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone, significantly influence their chemical properties and nutritional values. Hydroxylation modifications at specific positions enhance the bioactivities of these flavonoids. Enzymes like flavonoid 3′-hydroxylase (F3′H) and flavonoid 3′5′-hydroxylase (F3′5′H) are crucial for the hydroxylation of the B ring of flavonoids, impacting their overall functionality. These enzymes in the flavonoid biosynthesis pathway are potential targets for future bioengineering of plants and mass production of flavonoids with designated hydroxylation patterns, highlighting their nutritional importance. Furthermore, the correct hydroxylation pattern can influence the degradation of flavonoids, opening new research opportunities (Liu et al., 2022).
Anti-Inflammatory Properties
Flavonoids, including hydroxylated polyphenols, have been recognized for their extensive medicinal properties, including anti-inflammatory effects. They activate antioxidant pathways, inhibit secretions of enzymes like lysozymes and β-glucuronidase, and reduce inflammatory reactions. By modulating the expression and activation of cytokines and regulating the gene expression of pro-inflammatory molecules, flavonoids provide treatment options for various inflammation-related diseases, including COVID-19-induced inflammation and other chronic conditions (Al-Khayri et al., 2022).
Propiedades
Nombre del producto |
2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone |
|---|---|
Fórmula molecular |
C20H20O8 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-4,5-dimethoxyphenyl)-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-23-13-7-6-10-16(22)20(27-5)18(28-17(10)19(13)26-4)11-8-14(24-2)15(25-3)9-12(11)21/h6-9,21H,1-5H3 |
Clave InChI |
ILFIBHRYVRDHNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3O)OC)OC)OC)OC |
melting_point |
183.5-184°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




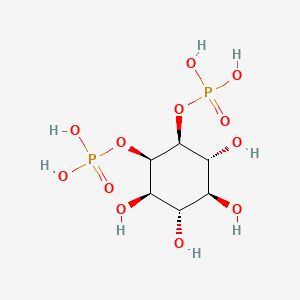
![2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)
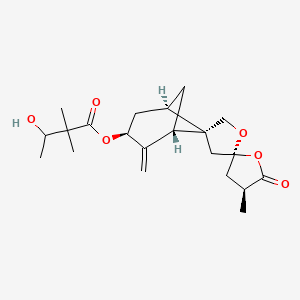
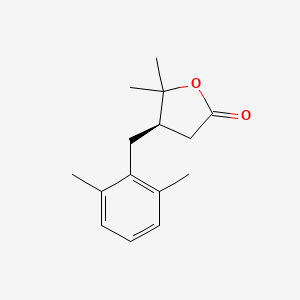
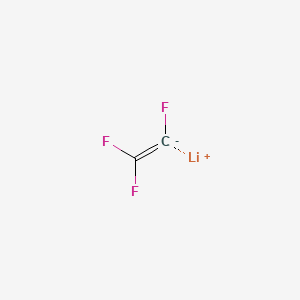
![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)
